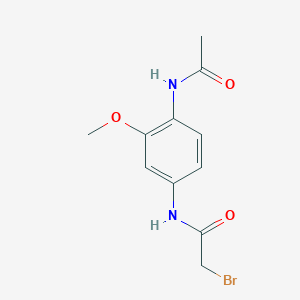
n-(4-Acetamido-3-methoxyphenyl)-2-bromoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Acetamido-3-methoxyphenyl)-2-bromoacetamide is a chemical compound that features a bromoacetamide group attached to a phenyl ring substituted with acetamido and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetamido-3-methoxyphenyl)-2-bromoacetamide typically involves the bromination of a precursor compound, such as N-(4-Acetamido-3-methoxyphenyl)acetamide. The reaction is carried out using brominating agents like bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Acetamido-3-methoxyphenyl)-2-bromoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of corresponding acids or ketones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
N-(4-Acetamido-3-methoxyphenyl)-2-bromoacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-Acetamido-3-methoxyphenyl)-2-bromoacetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The bromoacetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The acetamido and methoxy groups may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Acetamido-3-methoxyphenyl)acetamide
- N-(4-Acetamido-3-methoxyphenyl)sulfonamide
- N-(4-Acetamido-3-methoxyphenyl)phthalamic acid
Uniqueness
N-(4-Acetamido-3-methoxyphenyl)-2-bromoacetamide is unique due to the presence of the bromoacetamide group, which imparts distinct reactivity and potential for covalent modification of biomolecules. This makes it a valuable tool in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.
Eigenschaften
CAS-Nummer |
194723-15-4 |
|---|---|
Molekularformel |
C11H13BrN2O3 |
Molekulargewicht |
301.14 g/mol |
IUPAC-Name |
N-(4-acetamido-3-methoxyphenyl)-2-bromoacetamide |
InChI |
InChI=1S/C11H13BrN2O3/c1-7(15)13-9-4-3-8(5-10(9)17-2)14-11(16)6-12/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
UIWKHFWLOZCTIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)CBr)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



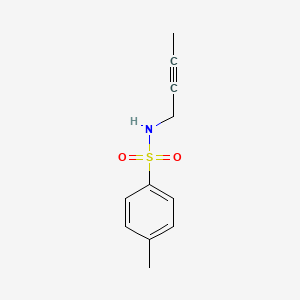
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide](/img/structure/B12574160.png)
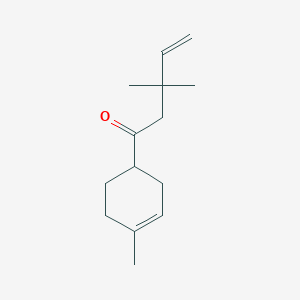

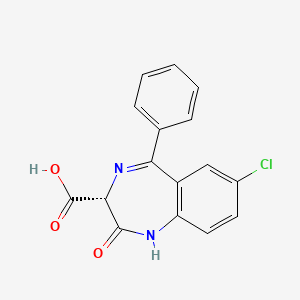
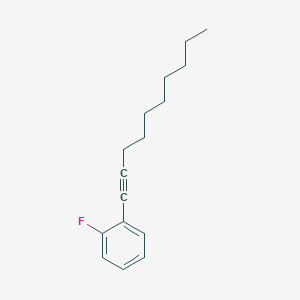
![4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12574182.png)
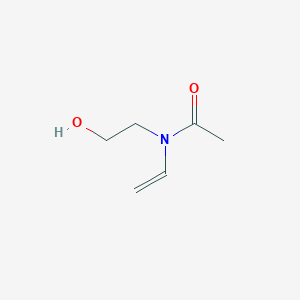
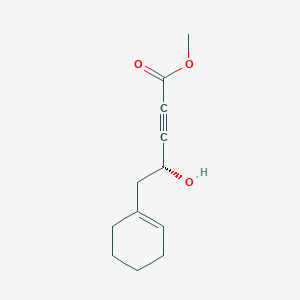
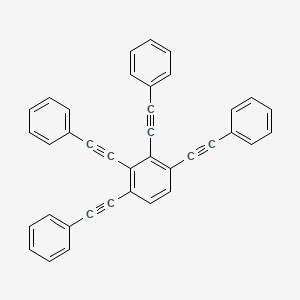

![(2S)-2-[(4-fluorophenyl)methyl]piperazine](/img/structure/B12574212.png)
![Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-](/img/structure/B12574225.png)
